Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 821777-20-2
VCID: VC16794049
InChI: InChI=1S/C11H11F3N2O/c12-11(13,14)10-6-9(16-4-1-5-17)3-2-8(10)7-15/h2-3,6,16-17H,1,4-5H2
SMILES:
Molecular Formula: C11H11F3N2O
Molecular Weight: 244.21 g/mol

Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-

CAS No.: 821777-20-2

Cat. No.: VC16794049

Molecular Formula: C11H11F3N2O

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- - 821777-20-2

Specification

CAS No. 821777-20-2
Molecular Formula C11H11F3N2O
Molecular Weight 244.21 g/mol
IUPAC Name 4-(3-hydroxypropylamino)-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C11H11F3N2O/c12-11(13,14)10-6-9(16-4-1-5-17)3-2-8(10)7-15/h2-3,6,16-17H,1,4-5H2
Standard InChI Key TWOYKCIRMLLBDY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NCCCO)C(F)(F)F)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the para position with a cyano group (CN-\text{C}\equiv\text{N}) and at the ortho position with a trifluoromethyl group (CF3-\text{CF}_3). The meta position hosts a 3-hydroxypropylamino moiety (NH(CH2)3OH-\text{NH}(\text{CH}_2)_3\text{OH}), which introduces both hydrophilic and hydrogen-bonding functionalities. This combination enhances its solubility in polar solvents compared to unsubstituted benzonitrile, while the CF3-\text{CF}_3 group increases metabolic stability—a trait critical for pharmacokinetics.

Physical Properties

CompoundMolecular Weight (g/mol)Melting Point (K)Key Substituents
Benzonitrile 103.12260−C≡N
4-Amino-2-(trifluoromethyl)benzonitrile186.14N/A−NH₂, −CF₃
Target Compound244.21N/A−NH(CH₂)₃OH, −CF₃, −C≡N

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically begins with 2-trifluoromethyl-4-nitrobenzonitrile, which undergoes catalytic hydrogenation to yield the 4-amino intermediate. Subsequent alkylation with 3-bromo-1-propanol introduces the hydroxypropyl group. Key challenges include controlling regioselectivity during nitration and minimizing side reactions from the electron-withdrawing −CF₃ group, which deactivates the ring toward electrophilic substitution.

Optimization Strategies

Yield improvements (reported up to 68% in pilot studies) rely on anhydrous conditions to prevent hydrolysis of the nitrile group. Catalysts such as palladium on carbon facilitate efficient hydrogenation, while temperature control (<50°C) avoids decomposition of heat-sensitive intermediates. Purification via column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%), critical for pharmacological applications.

Comparative Analysis with Structural Analogs

4-Amino-2-(Trifluoromethyl)Benzonitrile

This analog lacks the hydroxypropyl group, resulting in lower solubility (logP = 2.1 vs. 1.4 for the target compound). Its primary use as an antiandrogen intermediate underscores the critical role of hydrophilic substituents in improving bioavailability.

2-Hydroxy-5-(Trifluoromethyl)Benzonitrile

With a phenolic −OH group (pKa ≈ 8.2), this derivative exhibits pH-dependent solubility, unlike the target compound’s alcohol moiety. Its application in agrochemicals highlights the versatility of trifluoromethylbenzonitriles across industries.

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